Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl-
Overview
Description
Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl-, also known as 2-(aminomethyl)-3,3,5-trimethylcyclopentan-1-amine, is a monoterpenoid . It has a molecular formula of C9H20N2 and an average mass of 156.273 . This compound is found in the longissimus thoracis of the Oryctolagus cuniculus (rabbit) .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C9H20N2/c1-6-4-9(2,3)7(5-10)8(6)11/h6-8H,4-5,10-11H2,1-3H3
. The SMILES representation is NC1C(C(CC1C)(C)C)CN
. Physical And Chemical Properties Analysis
The molecular weight of Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- is 156.273 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the web search results.Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis, properties, and reactions of twisted amides, showcasing unique spectroscopic properties and reactivity patterns, demonstrate the potential of cyclopentanemethanamine derivatives in synthetic chemistry and the study of ketone-like behaviors in amides (Kirby, Komarov, & Feeder, 2001).
- Cyclopentane derivatives, exhibiting unexpected stereoselective synthesis and elucidation of mechanism via electrospray ionization mass spectrometry, highlight their role in developing conformationally restricted analogues of neurotransmitters and the exploration of novel synthetic pathways (Ferraz, Pereira, Gonçalo, Santos, & Eberlin, 2005).
Material Science and Catalysis
- The preparation of pincer-functionalized cyclopentanemethanamine derivatives as catalysts for ketone reduction underscores their utility in catalysis and the development of novel organometallic compounds with potential applications in industrial chemistry (Facchetti et al., 2016).
Biosynthesis and Biological Applications
- Studies on the cyclopentane ring formation in biosynthetic pathways provide insights into natural product synthesis and the potential for developing bio-inspired synthetic strategies, highlighting the intersection of organic chemistry and biology (Sakuda et al., 2001).
- The use of cyclopentanemethanamine derivatives in the design of highly water-soluble fluorescent and colorimetric pH probes showcases their application in analytical chemistry and the development of novel sensors for biological and environmental monitoring (Diana, Caruso, Tuzi, & Panunzi, 2020).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)-3,3,5-trimethylcyclopentan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-6-4-9(2,3)7(5-10)8(6)11/h6-8H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHWUKPTSMULMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C1N)CN)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80887038 | |
Record name | Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- | |
CAS RN |
67907-32-8 | |
Record name | 5-Amino-2,2,4-trimethylcyclopentanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67907-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067907328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminomethyl-2,4,4-trimethyl-1-cyclopentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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